molecular formula C8H11ClFNO B1377072 [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride CAS No. 1423027-79-5

[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride

Cat. No.: B1377072
CAS No.: 1423027-79-5
M. Wt: 191.63 g/mol
InChI Key: BRWGDIJWDVEJKM-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride is a chemical compound with the molecular formula C8H10FNO·HCl and a molecular weight of 191.63 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride is utilized in several scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride typically involves the reaction of 4-(aminomethyl)-2-fluorobenzaldehyde with a reducing agent such as sodium borohydride in the presence of hydrochloric acid . The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced purification techniques to achieve the required product quality .

Chemical Reactions Analysis

Types of Reactions

[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines .

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [4-(Aminomethyl)phenyl]methanol hydrochloride
  • [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride
  • [4-(Aminomethyl)-2-bromophenyl]methanol hydrochloride

Uniqueness

[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different halogen atoms or lack the halogen substitution altogether .

Properties

IUPAC Name

[4-(aminomethyl)-2-fluorophenyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-8-3-6(4-10)1-2-7(8)5-11;/h1-3,11H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWGDIJWDVEJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423027-79-5
Record name [4-(aminomethyl)-2-fluorophenyl]methanol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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